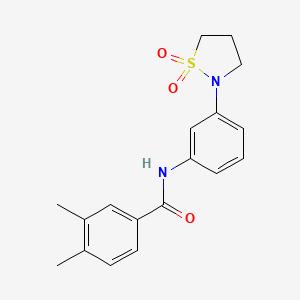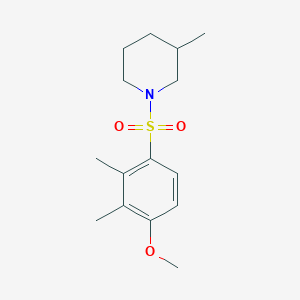
1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinoline-6-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinoline-6-carboxylic acid;hydrochloride is a chemical compound with a complex structure It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinoline-6-carboxylic acid;hydrochloride typically involves multiple steps. One common method includes the hydrogenation of isoquinoline derivatives under specific conditions to achieve the desired decahydroisoquinoline structure. The carboxylic acid group is then introduced through carboxylation reactions. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors and carboxylation units. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinoline-6-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further saturate the compound or reduce functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various alkylated or acylated derivatives.
科学的研究の応用
1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinoline-6-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinoline-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinoline: A closely related compound with similar structural features.
Isoquinoline: The parent compound from which 1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinoline-6-carboxylic acid;hydrochloride is derived.
Tetrahydroisoquinoline: Another related compound with a partially saturated ring structure.
Uniqueness
This compound is unique due to its fully saturated ring structure and the presence of a carboxylic acid group. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-6-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(13)8-1-2-9-6-11-4-3-7(9)5-8;/h7-9,11H,1-6H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASCUDLMIAVZGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC2CC1C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-3-phenylprop-2-enamide](/img/structure/B2588462.png)
![3-Methyl-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,2-oxazole-4-carboxylic acid](/img/structure/B2588464.png)
![7-(furan-2-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane](/img/structure/B2588465.png)
![4-{1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}thiomorpholine](/img/structure/B2588466.png)


![1-[2-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2588471.png)
![7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2588472.png)
![2-[(3-chloro-2-methylphenyl)amino]-N-(3-methoxypropyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2588475.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2588481.png)
![4-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2588482.png)
![2-((4-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2588483.png)
